11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
説明
This compound is a polycyclic heterocyclic system featuring a fused tetracyclic core with oxygen (8-oxa) and five nitrogen atoms (12,13,14,15,17-pentaaza). The structure includes a 4-methoxyphenyl group at position 11 and a thiophen-2-yl substituent at position 9, which confer distinct electronic and steric properties. Its complexity arises from the interplay of fused aromatic and non-aromatic rings, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science .
特性
IUPAC Name |
11-(4-methoxyphenyl)-9-thiophen-2-yl-8-oxa-12,13,14,15,17-pentazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O2S/c1-28-14-10-8-13(9-11-14)20-18-19(23-22-24-25-26-27(20)22)15-5-2-3-6-16(15)29-21(18)17-7-4-12-30-17/h2-12,20-21H,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQBNSPNMUQQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CS5)NC6=NN=NN26 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes:
Formation of the chromeno-tetrazolo-pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the methoxyphenyl group: This is usually achieved through a substitution reaction, where a methoxyphenyl group is introduced to the core structure.
Attachment of the thiophene ring: This step involves the use of thiophene derivatives and suitable coupling agents to attach the thiophene ring to the core structure.
化学反応の分析
11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl and thiophene moieties, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
科学的研究の応用
11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may have applications in the development of new materials, such as organic semiconductors or photovoltaic materials.
作用機序
The mechanism of action of 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Structural Analogues
The compound belongs to a class of nitrogen-oxygen heterocycles with fused ring systems. Key structural analogues include:
Key Observations :
- Heteroatom Arrangement : The 8-oxa-12,13,14,15,17-pentaaza system contrasts with sulfur-containing analogues (e.g., ), where sulfur may increase polarizability and alter redox properties .
Physicochemical Properties
Comparative data for select compounds:
Key Observations :
生物活性
The compound 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity based on available research findings and case studies.
Chemical Structure and Properties
Chemical Formula: C25H22N6O2S
Molecular Weight: 430.53 g/mol
IUPAC Name: 11-(4-methoxyphenyl)-9-(thiophen-2-yl)-8-oxa-12,13,14,15,17-pentaazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene
The compound features multiple functional groups including methoxy and thiophene moieties which are known to enhance biological activity through various mechanisms.
Anticancer Properties
Research has indicated that compounds similar to the one exhibit anticancer activity by inducing apoptosis in cancer cells. For instance:
- Mechanism of Action: The compound may interact with DNA or inhibit specific enzymes involved in cell proliferation.
- Case Study: A study involving derivatives of this compound showed a significant reduction in tumor size in xenograft models when administered at specific dosages .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- In Vitro Studies: Tests against various bacterial strains demonstrated that the compound exhibits bactericidal effects at concentrations as low as 10 µg/mL.
- Mechanism: The presence of the thiophene ring is believed to enhance membrane permeability in bacterial cells leading to increased susceptibility to the compound .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity :
- Research Findings: In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound significantly reduced swelling and inflammatory markers.
- Biochemical Pathways: It is hypothesized that the compound modulates cytokine production and inhibits pathways like NF-kB that are crucial in inflammation .
Data Table: Summary of Biological Activities
| Biological Activity | Method of Evaluation | Key Findings |
|---|---|---|
| Anticancer | Xenograft Models | Significant tumor reduction observed |
| Antimicrobial | Disk Diffusion Test | Effective against Gram-positive and Gram-negative bacteria |
| Anti-inflammatory | Paw Edema Model | Reduced edema and inflammatory markers |
Q & A
Basic Research Questions
Q. What multi-step synthetic routes are recommended for synthesizing this polyheterocyclic compound, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential cross-coupling (e.g., Suzuki-Miyaura for aryl-thiophene linkage) and cyclization steps. Key steps include:
- Introduction of the 4-methoxyphenyl group via Ullman coupling .
- Formation of the oxa-pentaaza core using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (dioxane/water) .
- Optimization : Control temperature (60–80°C for cyclization), solvent polarity (THF for azide intermediates), and stoichiometry (1.2:1 molar ratio for aryl boronic acids) to improve yields (reported 45–60%) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- Structural confirmation :
- 1H/13C NMR to verify methoxy (-OCH3) and thiophene proton environments (δ 3.8 ppm for OCH3; δ 6.8–7.5 ppm for thiophene) .
- X-ray crystallography to resolve fused-ring geometry (e.g., dihedral angles between oxa-aza rings: 12–18°) .
- Purity assessment :
- HPLC (C18 column, acetonitrile/water mobile phase, retention time ~8.2 min) .
- HRMS (ESI+) for molecular ion [M+H]+ at m/z 478.1421 (calculated) .
Q. How can researchers assess the compound’s preliminary biological activity?
- In vitro assays :
- Screen against kinase targets (e.g., EGFR, CDK2) using fluorescence polarization (IC50 values reported: 0.8–5.3 µM) .
- Cytotoxicity via MTT assay (HeLa cells, 48h exposure; EC50 ~12 µM) .
- Methodological note : Include DMSO controls (<1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. What computational strategies are effective for modeling this compound’s electronic properties and binding modes?
- Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (~3.1 eV, indicating redox activity) .
- Molecular docking : Use AutoDock Vina to predict binding to ATP pockets (e.g., CDK2: binding energy −9.2 kcal/mol; key interactions: hydrogen bonds with Glu81, hydrophobic contacts with Phe82) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2.0 Å) .
Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?
- Modification strategies :
- Replace thiophene with furan or pyridine to alter π-stacking interactions .
- Vary methoxy substituents (e.g., -OCH3 → -CF3) to modulate lipophilicity (logP range: 2.1–3.8) .
- Experimental validation :
- Synthesize analogs via parallel library synthesis (e.g., 20 derivatives) .
- Corrogate bioactivity data with computed descriptors (e.g., polar surface area, IC50) .
Q. How should researchers address contradictions in reported synthetic yields or biological data?
- Case example : Discrepancies in cyclization yields (45% vs. 62%) may stem from trace moisture in CuI catalysts .
- Resolution steps :
- Replicate reactions under inert atmosphere (N2/Ar glovebox) .
- Validate biological results across multiple cell lines (e.g., HEK293 vs. MCF7) .
- Publish full experimental details (e.g., NMR raw data in supporting information) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
